Basicity (pKa) Comparison of 4-(Methylthio)aniline with Key Para-Substituted Aniline Analogs
The basicity of the aniline nitrogen, as measured by the pKa of its conjugate acid (anilinium ion), is a critical determinant of nucleophilicity in coupling reactions and of protonation state at physiological pH for bioactive compounds. 4-(Methylthio)aniline exhibits a pKa of 4.35 at 25°C . This value positions it as a slightly weaker base than 4-methoxyaniline (pKa 5.34) and 4-methylaniline (pKa 5.08), but a significantly stronger base than 4-chloroaniline (pKa 4.15) and 4-nitroaniline (pKa 1.0) [1].
| Evidence Dimension | Acidity Constant (pKa of Conjugate Acid) |
|---|---|
| Target Compound Data | pKa = 4.35 (at 25°C) |
| Comparator Or Baseline | 4-Methoxyaniline: pKa = 5.34; 4-Methylaniline: pKa = 5.08; 4-Chloroaniline: pKa = 4.15; 4-Nitroaniline: pKa = 1.0 (all at 25°C) |
| Quantified Difference | ΔpKa: -0.99 vs. 4-methoxy; -0.73 vs. 4-methyl; +0.20 vs. 4-chloro; +3.35 vs. 4-nitro |
| Conditions | Aqueous solution, 25°C, potentiometric determination |
Why This Matters
This specific pKa dictates the required conditions for acylation and diazotization reactions and directly influences the bioavailability and receptor interactions of final drug candidates.
- [1] Bartleby.com. Table 23.2 Acid Strengths, pKa, of the Conjugate Acids of Selected Amines. (Compiled from standard reference data). View Source
